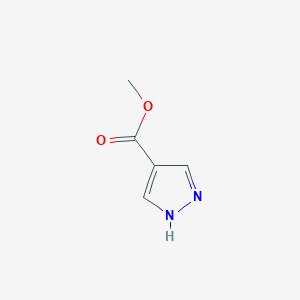

Methyl 1H-pyrazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-9-5(8)4-2-6-7-3-4/h2-3H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTZKSMAJVLWOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51105-90-9 | |

| Record name | Methyl 1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1H-pyrazole-4-carboxylate: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties, experimental protocols, and potential biological significance of Methyl 1H-pyrazole-4-carboxylate. This heterocyclic compound serves as a crucial building block in the synthesis of various biologically active molecules, particularly in the realm of drug discovery.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in the table below, compiled from various sources.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O₂ | [1] |

| Molecular Weight | 126.11 g/mol | [1] |

| Melting Point | 145-146 °C | [2] |

| Boiling Point | 271 °C | [2] |

| Density | 1.275 g/cm³ | [2] |

| CAS Number | 51105-90-9 | [1] |

| Appearance | White to Almost white powder to crystal | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Below is a summary of expected spectroscopic data based on available information for the compound and its derivatives.

¹H NMR Spectroscopy

A proton NMR spectrum of this compound would exhibit characteristic signals for the pyrazole ring protons and the methyl ester group. The chemical shifts are influenced by the solvent used.[4][5]

| Protons | Expected Chemical Shift (δ, ppm) |

| Pyrazole C3-H and C5-H | ~7.9 - 8.2 |

| Methyl (O-CH₃) | ~3.8 |

| NH (pyrazole) | Broad signal, variable position |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Predicted chemical shifts for this compound are based on data for analogous pyrazole derivatives.[6][7][8]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~164 |

| C3 & C5 (pyrazole ring) | ~138 - 140 |

| C4 (pyrazole ring) | ~96 - 110 |

| O-CH₃ (ester) | ~51 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (stretch) | Amine | 3200-3500 (broad) |

| C-H (stretch) | Aromatic/Alkene | 3000-3100 |

| C=O (stretch) | Ester | 1700-1730 |

| C=C / C=N (stretch) | Aromatic ring | 1400-1600 |

| C-O (stretch) | Ester | 1000-1300 |

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is characterized by the expulsion of HCN and N₂ from the pyrazole ring.[1][9][10][11][12]

| Ion | m/z |

| [M]⁺ | 126 |

| [M-OCH₃]⁺ | 95 |

| [M-COOCH₃]⁺ | 67 |

Experimental Protocols

Synthesis of Pyrazole-4-Carboxylic Acid Esters (General Procedure)

Methodology:

-

Hydrazone Formation: React a suitable β-keto ester with hydrazine hydrate to form the corresponding hydrazone.

-

Vilsmeier Reagent Preparation: The Vilsmeier reagent is typically prepared in situ by the reaction of a tertiary amide, such as N,N-dimethylformamide (DMF), with an acid chloride, like phosphorus oxychloride (POCl₃).

-

Cyclization: The hydrazone is then treated with the Vilsmeier reagent. The reaction mixture is typically stirred at a controlled temperature to facilitate the cyclization and formation of the pyrazole ring.

-

Work-up and Purification: The reaction is quenched, and the product is extracted. Purification is generally achieved through column chromatography on silica gel or by recrystallization.[2][13]

Caption: General workflow for the synthesis and purification of pyrazole-4-carboxylic acid esters.

Purification by Column Chromatography

Methodology:

-

Slurry Preparation: A slurry of silica gel is prepared in a non-polar solvent (e.g., hexane).

-

Column Packing: The slurry is poured into a chromatography column and allowed to pack.

-

Sample Loading: The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.

-

Elution: The column is eluted with a suitable solvent system, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent can be gradually increased to separate the desired compound from impurities.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: The solvent is removed from the pure fractions under reduced pressure to yield the purified this compound.[13]

Biological Relevance and Signaling Pathways

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently found in compounds with a wide range of biological activities.[3][14][15] Derivatives of pyrazole-4-carboxylic acid, in particular, have garnered significant interest as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[2][16][17][18] Dysregulation of these pathways is a hallmark of diseases such as cancer and inflammation.

Pyrazole Derivatives as Kinase Inhibitors

Many pyrazole-containing compounds act as competitive inhibitors at the ATP-binding site of kinases.[17][18] The pyrazole ring can form crucial hydrogen bonds and other interactions within the kinase domain, leading to the inhibition of the enzyme's catalytic activity. This, in turn, can block downstream signaling events that promote cell proliferation, survival, and inflammation.

For example, pyrazole carboxamides have been shown to inhibit kinases such as CK2, AKT1, PKA, PKCα, and p38 SAPK.[2][16] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.[16][19]

Caption: Representative signaling pathway showing inhibition of the PI3K/AKT pathway by a pyrazole derivative.

Experimental Workflow for Enzyme Inhibition Assay

The following workflow outlines a general procedure for evaluating the inhibitory activity of pyrazole derivatives against a target kinase.

Methodology:

-

Compound Preparation: A stock solution of the pyrazole derivative is prepared in a suitable solvent, typically DMSO. Serial dilutions are then made to obtain a range of concentrations for testing.

-

Kinase Reaction Setup: The kinase assay is performed in a multi-well plate. Each well contains the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

-

Inhibition Assay: The pyrazole derivative at various concentrations is added to the reaction mixture. Control wells with no inhibitor and with a known inhibitor are also included.

-

Incubation: The reaction is incubated at a specific temperature for a set period to allow for the phosphorylation of the substrate.

-

Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA).

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the pyrazole derivative. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percentage of inhibition against the inhibitor concentration.[20]

Caption: Experimental workflow for determining the enzyme inhibitory activity of pyrazole derivatives.

References

- 1. This compound | C5H6N2O2 | CID 9793760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound(51105-90-9) 1H NMR spectrum [chemicalbook.com]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. BiblioBoard [openresearchlibrary.org]

- 12. researchgate.net [researchgate.net]

- 13. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Methyl 1H-pyrazole-4-carboxylate chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 1H-pyrazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, synthesis protocols, and its role as a synthetic intermediate.

Chemical Structure and IUPAC Name

This compound is a heterocyclic compound featuring a five-membered pyrazole ring. The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1]

The two-dimensional chemical structure is depicted below:

Caption: 2D structure of this compound.

Physicochemical and Pharmacokinetic Data

The key properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₅H₆N₂O₂ | [1] |

| Molecular Weight | 126.11 g/mol | [1] |

| CAS Number | 51105-90-9 | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 139 - 146 °C | [2][3] |

| Boiling Point | 271 °C | [3] |

| SMILES | COC(=O)C1=CNN=C1 | [1] |

| InChIKey | VFTZKSMAJVLWOV-UHFFFAOYSA-N | [1] |

Experimental Protocols: Synthesis

This compound can be synthesized through various routes. A common and straightforward method is the Fischer esterification of 1H-pyrazole-4-carboxylic acid.

Protocol: Esterification of 1H-Pyrazole-4-carboxylic Acid [4]

-

Materials:

-

1H-pyrazole-4-carboxylic acid (4.00 g)

-

4M HCl in methanol solution (150 mL)

-

-

Procedure:

-

Dissolve 1H-pyrazole-4-carboxylic acid (4.00 g) in a 4M solution of hydrogen chloride in methanol (150 mL).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction for completion (e.g., by TLC or LC-MS).

-

Upon completion, remove the solvent by rotary evaporation at ambient temperature.

-

Dry the resulting solid product under reduced pressure to yield 1H-pyrazole-4-carboxylic acid methyl ester (this compound).

-

-

Product Confirmation:

-

The structure of the resulting white solid (5.0 g) can be confirmed by ¹H NMR spectroscopy.

-

¹H NMR (400 MHz, DMSO-d6): δ 3.72 (3H, s, -OCH₃), 8.09 (2H, s, pyrazole ring-H), 11.62 (1H, s, -NH).[4]

-

Applications in Synthesis and Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules with significant biological activity. Its pyrazole core is a privileged scaffold in medicinal chemistry. It is utilized in the preparation of compounds such as β3-agonists and potential inhibitors of liver alcohol dehydrogenase.[4]

The logical workflow for its application as a synthetic intermediate is illustrated in the diagram below.

Caption: Synthetic workflow of this compound.

References

Methyl 1H-pyrazole-4-carboxylate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 1H-pyrazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis protocols, and applications, presenting data in a structured format to support research and development endeavors.

Core Compound Data

This compound is a versatile intermediate used in the synthesis of a variety of biologically active molecules.[1][2][3] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 51105-90-9 | [4][5] |

| Molecular Formula | C₅H₆N₂O₂ | [5] |

| Molecular Weight | 126.11 g/mol | [5][] |

| IUPAC Name | This compound | [5][] |

| Synonyms | Methyl Pyrazole-4-carboxylate, 1H-Pyrazole-4-carboxylic Acid Methyl Ester, 4-methoxycarbonyl-1H-pyrazole | [4][][7] |

| Appearance | White to Almost white powder to crystal | [4] |

| Melting Point | 145-146 °C | [] |

| Boiling Point | 271.136 °C at 760 mmHg | [] |

| Density | 1.275 g/cm³ | [] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is crucial for its application in drug discovery. The following sections provide detailed experimental protocols for common synthetic routes.

Protocol 1: Esterification of 1H-Pyrazole-4-carboxylic Acid

A straightforward method for synthesizing the title compound is the acid-catalyzed esterification of 1H-pyrazole-4-carboxylic acid.

Experimental Protocol:

-

Dissolve 1H-pyrazole-4-carboxylic acid (4.00 g) in a 4M solution of HCl in methanol (150 mL).[4]

-

Stir the reaction mixture overnight at room temperature.[4]

-

Monitor the reaction for completion using an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, remove the solvent by rotary evaporation at room temperature.[4]

-

Dry the resulting product under reduced pressure to yield this compound as a white solid (yield: 5.0 g).[4]

-

Confirm the structure of the product using ¹H NMR spectroscopy. The expected signals are: δ 3.72 (3H, s, -OCH₃), 8.09 (2H, s, pyrazole ring-H), 11.62 (1H, s, -NH).[4]

Caption: Workflow for the synthesis of this compound.

Protocol 2: N-Alkylation of this compound

Further functionalization is often desired for drug development. N-alkylation is a common subsequent reaction. The following is a general protocol for the N-methylation of the parent ester.

Experimental Protocol:

-

Dissolve this compound (5 g, 39.65 mmol) in N,N-dimethylformamide (50 mL).[8]

-

Add Potassium carbonate (10.96 g, 79.29 mmol) and methyl iodide (6.19 g, 43.61 mmol) to the solution.[8]

-

Stir the reaction at room temperature for 1 hour.[8]

-

Add water (50 mL) to the reaction mixture and extract with ethyl acetate (3 x 50 mL).[8]

-

Combine the organic phases and wash sequentially with water (50 mL) and saturated sodium chloride solution (50 mL).[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

-

Purify the crude product by silica gel column chromatography to obtain the N-methylated product.[8]

Applications in Drug Discovery and Development

The pyrazole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] this compound serves as a critical starting material for the synthesis of these complex molecules.

Key Applications:

-

Kinase Inhibitors: Pyrazole derivatives are integral to the development of kinase inhibitors for oncology.[9]

-

Anti-inflammatory Agents: The pyrazole nucleus is found in well-known anti-inflammatory drugs like Celecoxib.[2]

-

Antimicrobial and Antifungal Agents: Various pyrazole derivatives have demonstrated potent antibacterial and antifungal activities.[1][10]

-

Neuroprotective Agents: Certain pyrazole compounds have shown neuroprotective activity in in-vitro assays.[11]

-

Enzyme Inhibition: this compound itself has been identified as a possible inhibitor of liver alcohol dehydrogenase.[4][]

The versatility of the pyrazole ring allows for the synthesis of diverse compound libraries, making it a valuable tool for lead optimization in drug discovery programs.[10][12] The general importance of pyrazoles in creating biologically active compounds is illustrated below.

References

- 1. jocpr.com [jocpr.com]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 51105-90-9 [chemicalbook.com]

- 5. This compound | C5H6N2O2 | CID 9793760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 51105-90-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 8. 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. globalresearchonline.net [globalresearchonline.net]

The Rising Therapeutic Potential of Pyrazole-4-Carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Among its vast array of derivatives, pyrazole-4-carboxylates have emerged as a particularly promising scaffold, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these versatile compounds, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties.

Synthetic Strategies and Characterization

The synthesis of pyrazole-4-carboxylate derivatives is adaptable, often employing multicomponent reactions for efficiency and diversity. A common and effective method is the one-pot synthesis involving the reaction of a phenylhydrazine, a benzaldehyde, and an ethyl acetoacetate in the presence of a catalyst.[1] Another approach involves the Vilsmeier-Haack reaction, which utilizes hydrazones of aliphatic and aromatic methyl ketones to yield pyrazole-4-carboxaldehydes, which can be further modified.[1][2] Characterization of the synthesized compounds is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry, to confirm their molecular structures.[2][3]

Diverse Biological Activities and Mechanisms of Action

Pyrazole-4-carboxylate derivatives have been extensively investigated for a variety of therapeutic applications. Their biological activities are diverse, ranging from anticancer and antimicrobial to potent enzyme inhibition.

Anticancer Activity

These compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

Targeting Critical Kinases:

-

Aurora Kinases: Certain pyrazole-4-carboxamide analogues have been identified as potent inhibitors of Aurora kinases A and B, which are crucial for cell division.[4] Inhibition of these kinases can lead to defects in mitosis and ultimately, apoptosis of cancer cells. For instance, compound 6k has shown high cytotoxicity against HeLa and HepG2 cancer cell lines with IC50 values of 0.43 μM and 0.67 μM, respectively.[4] It selectively inhibits Aurora kinases A and B with IC50 values of 16.3 nM and 20.2 nM.[4]

-

Fibroblast Growth Factor Receptors (FGFRs): 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as covalent inhibitors of pan-FGFRs, targeting both wild-type and mutant forms that contribute to drug resistance.[5] The representative compound 10h demonstrated nanomolar activity against FGFR1, FGFR2, and FGFR3.[5]

-

Cyclin-Dependent Kinases (CDKs): Pyrazole derivatives have been explored as inhibitors of CDKs, which are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and prevent the proliferation of cancer cells.

Other Anticancer Mechanisms:

-

DNA Demethylase Inhibition: 1H-pyrazole-4-carboxylic acid derivatives have been discovered as potent inhibitors of the DNA N6-methyladenine (6mA) demethylase ALKBH1, which is implicated in the development of some cancers, including gastric cancer.[6]

-

Tubulin Polymerization Inhibition: Some pyrazole derivatives act as antiproliferative agents by inhibiting tubulin polymerization, a critical process for cell division.[7]

The following diagram illustrates a generalized workflow for the synthesis and anticancer evaluation of pyrazole-4-carboxylate derivatives.

The diagram below illustrates the inhibition of the Aurora Kinase signaling pathway, a key mechanism for the anticancer activity of some pyrazole-4-carboxylate derivatives.

Antimicrobial Activity

Pyrazole-4-carboxamide derivatives have demonstrated significant potential as antimicrobial agents against a range of pathogens.[8] They have shown activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungal strains (Aspergillus niger, Candida albicans).[3][8] The antimicrobial efficacy is often evaluated by determining the zone of inhibition in agar diffusion assays and the minimum inhibitory concentration (MIC).[3]

Enzyme Inhibition

Beyond their anticancer and antimicrobial properties, pyrazole-4-carboxylate derivatives are effective inhibitors of various enzymes.

-

Carbonic Anhydrase (CA) Inhibition: Certain pyrazole derivatives have been shown to inhibit human carbonic anhydrase isoenzymes I and II.[9] This inhibitory activity is of interest for therapeutic applications in conditions where CA plays a role, such as glaucoma.

-

Other Enzyme Targets: The versatile structure of the pyrazole-4-carboxylate scaffold allows for its adaptation to target a wide range of other enzymes, highlighting its potential in diverse areas of drug discovery.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for selected pyrazole-4-carboxylate derivatives from various studies.

Table 1: Anticancer Activity of Pyrazole-4-Carboxylate Derivatives

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| 6k | Aurora Kinase A/B | HeLa | 0.43 | [4] |

| HepG2 | 0.67 | [4] | ||

| 10h | FGFR1 | - | 0.046 | [5] |

| FGFR2 | - | 0.041 | [5] | |

| FGFR3 | - | 0.099 | [5] | |

| FGFR2 V564F | - | 0.062 | [5] | |

| NCI-H520 (Lung) | 0.019 | [5] | ||

| SNU-16 (Gastric) | 0.059 | [5] | ||

| KATO III (Gastric) | 0.073 | [5] | ||

| 29 | ALKBH1 | - | 0.031 | [6] |

Table 2: Antimicrobial Activity of Pyrazole-4-Carboxamide Derivatives

| Compound | Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 5i | Gram-positive pathogens | Potent activity | - | [3] |

| 5k | Gram-negative strains | Potent activity | - | [3] |

| 5a, 5i, 5j | Fungal strains | Potent activity | - | [3] |

| 5a, 5i, 5j | Mycobacterium tuberculosis H37Rv | Potent activity | - | [3] |

Table 3: Enzyme Inhibition by Pyrazole-4-Carboxylate Derivatives

| Compound | Enzyme | Ki (nM) | Reference |

| 3 | Carbonic Anhydrase I | - | [9] |

| Carbonic Anhydrase II | - | [9] | |

| 7 | Carbonic Anhydrase II | - | [9] |

| 9 | Carbonic Anhydrase II | - | [9] |

Note: Specific Ki values for compounds 3, 7, and 9 were not provided in the snippet but were noted to be effective inhibitors.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

Synthesis of Pyrazole-4-Carboxamide Derivatives (General Procedure)

A multicomponent reaction can be employed for the synthesis of pyrazole-4-carboxamide derivatives. This typically involves the reaction of 1H-pyrazole-4-carbaldehyde with various substituted anilines.[8] The reaction is often carried out under oxidative amidation conditions.[8] The final products are then purified, commonly using techniques like column chromatography.[3]

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the pyrazole-4-carboxylate derivatives.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

The following diagram outlines the workflow of a typical MTT assay.

Antimicrobial Susceptibility Testing (Agar Diffusion Method)

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

-

Compound Application: Sterile paper discs impregnated with the pyrazole-4-carboxylate derivatives at a known concentration are placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions for microbial growth.

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion

Pyrazole-4-carboxylate derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their synthetic accessibility allows for the creation of diverse chemical libraries for screening against various therapeutic targets. The significant anticancer, antimicrobial, and enzyme-inhibiting properties highlighted in this guide underscore their potential for the development of novel therapeutic agents. Further research into the structure-activity relationships, optimization of lead compounds, and in-depth mechanistic studies will be crucial in translating the therapeutic potential of these derivatives into clinical applications.

References

- 1. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]

- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]

- 4. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the antifungal activity of novel bis-pyrazole carboxamide derivatives and preliminary investigation of the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

Methyl 1H-Pyrazole-4-Carboxylate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of Methyl 1H-pyrazole-4-carboxylate. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are working with this compound. Due to the limited availability of direct quantitative data for this compound, this guide also includes information on related pyrazole derivatives and general protocols for assessing solubility and stability, providing a framework for experimental design.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding the compound's behavior in various experimental and formulation settings.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₂ | PubChem[1] |

| Molecular Weight | 126.11 g/mol | PubChem[1] |

| CAS Number | 51105-90-9 | ChemicalBook[2] |

| Appearance | White to off-white solid | - |

| Melting Point | 145-146 °C | ChemicalBook[2] |

| pKa (predicted) | 11.59 ± 0.50 | - |

Solubility Data

Quantitative solubility data for this compound in a range of common solvents is not extensively available in the public domain. However, pyrazole derivatives with poor aqueous solubility are common.[3] To provide a relevant reference, the solubility of Celecoxib, a well-known pyrazole-containing drug, is presented in Table 2. This data can serve as a useful guide for solvent selection in initial formulation and screening studies.

Table 2: Solubility of a Model Pyrazole Compound (Celecoxib) [3]

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| Water | ~0.005 | 25 |

| Ethanol | ~25 | Room Temperature |

| Methanol | Freely Soluble | Room Temperature |

| Dimethyl Sulfoxide (DMSO) | ~16.6 | Room Temperature |

| Dimethylformamide (DMF) | ~25 | Room Temperature |

| Ethyl Acetate | High | 25 |

| Acetonitrile | High | 25 |

| Toluene | Low | 25 |

| 1:4 Ethanol:PBS (pH 7.2) | ~0.2 | Room Temperature |

Stability Profile

The stability of this compound is a critical factor for its handling, storage, and application in drug discovery and development. While specific stability studies on this compound are limited, the pyrazole ring itself is known to be relatively stable.[4] However, the ester functional group is a potential liability.

Hydrolytic Stability: Ester-containing compounds are susceptible to hydrolysis, especially under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol. A study on pyrazole ester derivatives as allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase highlighted their degradation in a pH 8 buffer, with half-lives ranging from 1-2 hours for initial hits to improved stability with half-lives of 450 and 900 minutes for optimized compounds.[5] This suggests that this compound is likely to undergo hydrolysis, and the rate will be pH-dependent.

Thermal Stability: The high melting point of this compound suggests good thermal stability in the solid state.

Photostability: No specific photostability data for this compound has been found. As a general precaution, it is advisable to store the compound protected from light.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible solubility and stability data. The following sections provide standardized procedures that can be adapted for the evaluation of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Separation: After equilibration, separate the undissolved solid from the solution by filtration (using a solvent-compatible, non-adsorptive filter) or centrifugation.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Assessment: Hydrolytic Stability Protocol

This protocol is designed to assess the stability of this compound in aqueous solutions at different pH values.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO). Prepare aqueous buffers at various pH levels (e.g., pH 2, 7, and 9).

-

Incubation: Dilute the stock solution into each buffer to a final concentration suitable for analysis. Incubate these solutions at a constant temperature (e.g., 37 °C or 50 °C).

-

Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Analysis: Immediately analyze the samples by a stability-indicating HPLC method to quantify the remaining concentration of the parent compound.

-

Data Analysis: Plot the concentration of this compound versus time for each pH condition to determine the degradation kinetics and calculate the half-life.

Signaling Pathways and Logical Relationships

While this compound is a synthetic building block and not directly implicated in specific signaling pathways, its derivatives are often designed as inhibitors of various enzymes, such as kinases or proteases. The general workflow for evaluating such a derivative is depicted below.

This diagram illustrates the logical progression from the synthesis of a pyrazole derivative, through in vitro and cell-based screening, to in vivo studies. The solubility and stability data for the core molecule, this compound, and its derivatives are crucial for the formulation development required for successful in vivo evaluation.

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound. While specific quantitative data is limited, the provided information on related compounds and general experimental protocols offers a solid foundation for researchers. The inherent stability of the pyrazole core, coupled with the potential for ester hydrolysis, are key considerations for its use in the synthesis and development of novel chemical entities. Further experimental investigation is necessary to fully characterize the solubility and stability profile of this compound.

References

- 1. This compound | C5H6N2O2 | CID 9793760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 51105-90-9 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Versatile Core for Modern Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," enabling the development of a diverse array of therapeutic agents across multiple disease areas. This technical guide provides an in-depth exploration of the significant applications of pyrazole compounds in medicine, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neurological activities. It includes a compilation of quantitative biological data, detailed experimental protocols, and visualizations of key biological pathways and workflows to serve as a comprehensive resource for professionals in drug discovery and development.

Anti-inflammatory Applications: Selective COX-2 Inhibition

Pyrazole-containing compounds are famously represented in the anti-inflammatory drug class by celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The therapeutic advantage of selective COX-2 inhibition lies in its ability to reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs, which also inhibit the homeostatic COX-1 enzyme.

Mechanism of Action: Prostaglandin Synthesis Inhibition

The primary mechanism of anti-inflammatory pyrazoles like celecoxib is the selective inhibition of the COX-2 enzyme. COX-2 is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. By blocking this step, these drugs effectively reduce the production of mediators that cause pain, fever, and inflammation.

Quantitative Data: In Vitro COX-2 Inhibitory Activity

The potency and selectivity of pyrazole-based anti-inflammatory agents are typically quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2 enzymes. The selectivity index (SI), calculated as the ratio of IC50(COX-1)/IC50(COX-2), indicates the preference for COX-2 inhibition.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

| Celecoxib | 0.045 | 327 | [1] | |

| Compound 5f | 14.34 | 1.50 | 9.56 | [2] |

| Compound 6f | 9.56 | 1.15 | 8.31 | [2] |

| Compound 6e | >100 | 2.51 | >39.84 | [2] |

| Compound 8b | 13.6 | 0.043 | 316 | [1] |

| Compound 8g | 12.1 | 0.045 | 268 | [1] |

| Compound 5u | 130.2 | 1.79 | 72.73 | |

| Compound 5s | 165.0 | 2.51 | 65.75 |

Experimental Protocols

A common synthetic route to celecoxib involves the condensation of a trifluoromethylated β-diketone with a substituted hydrazine.[3][4]

-

Reaction: Condensation of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine hydrochloride.

-

Materials:

-

4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

-

4-Sulfamoylphenylhydrazine hydrochloride

-

Ethanol or a mixture of ethyl acetate and water[4]

-

Catalytic amount of Hydrochloric acid (if starting from the free base)

-

-

Procedure:

-

A mixture of 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (1 equivalent) and 4-Sulfamoylphenylhydrazine hydrochloride (1 equivalent) is prepared in a suitable solvent such as a 1:1 mixture of ethyl acetate and water.[4]

-

The reaction mixture is heated to reflux (approximately 75-80°C) and stirred vigorously for several hours (e.g., 5 hours).[4]

-

Reaction progress is monitored using Thin-Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and then further cooled to 0-5°C to facilitate precipitation of the product.[4]

-

The separated solid is collected by filtration, washed thoroughly with water, and dried to yield crude celecoxib.[4]

-

The crude product is purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture, to afford pure celecoxib.[3]

-

This assay measures the peroxidase activity of COX enzymes. The peroxidase component catalyzes the oxidation of a chromogenic substrate, and the inhibition of this color change is measured to determine the IC50 value.[3]

-

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Test pyrazole compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

-

Arachidonic acid (substrate)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

96-well microplate and plate reader

-

-

Procedure:

-

In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Add 10 µL of the test pyrazole compound (at various concentrations) or DMSO (for the 100% activity control) to the wells.

-

Incubate the plate for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

-

Add the colorimetric substrate solution to all wells.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Immediately read the absorbance at the appropriate wavelength (e.g., 590-620 nm for TMPD) over a period of time.

-

The rate of reaction is determined from the change in absorbance. The percent inhibition for each concentration of the test compound is calculated relative to the control.

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Anticancer Applications: Targeting Proliferation and Survival

The pyrazole scaffold is prevalent in numerous anticancer agents, particularly in the class of protein kinase inhibitors. These compounds interfere with signaling pathways that are critical for cancer cell growth, proliferation, and survival.

Mechanisms of Action

Pyrazole derivatives exert their anticancer effects through various mechanisms, including:

-

Kinase Inhibition: Many pyrazole-based drugs are designed to inhibit specific protein kinases, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Epidermal Growth Factor Receptors (EGFRs), which are often dysregulated in cancer.

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins.

-

Cell Cycle Arrest: By inhibiting key cell cycle regulators like CDKs, pyrazole compounds can halt the progression of the cell cycle, preventing cancer cell division.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic potential of pyrazole derivatives is assessed by their IC50 values against a panel of human cancer cell lines.

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Compound 25 | HT29 (Colon) | 3.17 | |

| Compound 25 | A549 (Lung) | 4.21 | |

| Compound 33 | HCT116 (Colon) | <23.7 | |

| Compound 34 | HCT116 (Colon) | <23.7 | |

| Compound 36 (CDK2) | - | 0.199 | |

| Flavanone-Pyrazole Hybrid | K562 (Leukemia) | 0.5 | |

| Ferrocene-Pyrazole Hybrid 47c | HCT-116 (Colon) | 3.12 | |

| Doxorubicin (Reference) | HCT-116 (Colon) | 5.23 | |

| Doxorubicin (Reference) | MCF-7 (Breast) | 4.17 |

Experimental Protocols

The synthesis often involves a multi-component reaction. For example, the one-pot synthesis of 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines.

-

Reaction: One-pot reaction of 2-hydrazinopyridine, an aromatic aldehyde, and malononitrile.

-

Materials:

-

2-Hydrazinopyridine

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Malononitrile

-

Ethanol (solvent)

-

Piperidine (catalyst)

-

-

Procedure:

-

A mixture of 2-hydrazinopyridine (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (2 mmol) is suspended in ethanol (20 mL).

-

A catalytic amount of piperidine (2-3 drops) is added to the mixture.

-

The reaction mixture is heated to reflux for 4-6 hours.

-

The progress of the reaction is monitored by TLC.

-

After cooling to room temperature, the precipitated solid is collected by filtration.

-

The solid is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

-

The MTT assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

-

Materials:

-

Human cancer cell lines (e.g., A549, HCT-116)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Test pyrazole compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C, allowing formazan crystals to form.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

-

Antimicrobial Applications: Combating Bacteria and Fungi

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, showing efficacy against Gram-positive and Gram-negative bacteria, as well as various fungal strains. Their potential is particularly significant in the context of rising antimicrobial resistance.

Mechanism of Action

The antimicrobial mechanisms of pyrazoles are diverse. One notable target is DNA gyrase , a bacterial topoisomerase II enzyme essential for DNA replication, transcription, and repair. Inhibition of this enzyme leads to bacterial cell death.[5]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of pyrazole compounds is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

Antibacterial Activity (MIC in µg/mL)

| Compound ID | S. aureus | B. subtilis | K. pneumoniae | E. coli | Reference |

| Compound 21a | 62.5 | 62.5 | 62.5 | 125 | [6] |

| Compound 21b | 125 | 125 | 125 | 250 | [6] |

| Compound 9 | 4 | - | >128 | >128 | [7] |

| Chloramphenicol | 125 | 125 | 125 | 125 | [6] |

| Ciprofloxacin | - | - | - | - |

Antifungal Activity (MIC in µg/mL)

| Compound ID | C. albicans | A. niger | Reference |

| Compound 21a | 125 | 62.5 | [6] |

| Compound 17 | Good activity | - | [8] |

| Pyrazole 3b | - | 250 (MFIC) | [9] |

| Clotrimazole | 125 | 125 | [6] |

Experimental Protocols

This method is used to quantitatively determine the MIC of a compound.

-

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microplates

-

Test pyrazole compounds and standard antibiotic (e.g., Ciprofloxacin)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

-

-

Procedure:

-

Dispense 100 µL of MHB into each well of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Prepare a standardized bacterial inoculum and dilute it so that each well receives a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add 10 µL of the diluted bacterial suspension to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[10]

-

Neurological Applications: Modulating CNS Activity

The pyrazole scaffold has been successfully incorporated into molecules targeting the central nervous system (CNS), leading to the development of agents with anticonvulsant and antidepressant properties.

Mechanisms of Action

-

Anticonvulsant Activity: The precise mechanisms are varied, but some pyrazole derivatives are thought to modulate the activity of ion channels (e.g., sodium, calcium channels) or enhance the action of the inhibitory neurotransmitter GABA, thereby reducing neuronal hyperexcitability.

-

Antidepressant Activity: Some pyrazoles exhibit antidepressant effects by inhibiting monoamine oxidase (MAO) enzymes, particularly MAO-A.[11] Inhibition of MAO-A increases the levels of neurotransmitters like serotonin and norepinephrine in the brain.

Quantitative Data: Anticonvulsant and Antidepressant Activity

The efficacy of CNS-active pyrazoles is often evaluated in animal models.

Anticonvulsant Activity

| Compound ID | Test | Dose | Activity | Reference |

| Compound 11b | PTZ-induced seizures | 20 mg/kg | Remarkable protection | [12] |

| Compound 11a | PTZ-induced seizures | 20 mg/kg | Remarkable protection | [12] |

| Compound 11d | PTZ-induced seizures | 20 mg/kg | Remarkable protection | [12] |

| Phenobarbital | PTZ-induced seizures | 30 mg/kg | Standard | [12] |

Antidepressant Activity

| Compound ID | Test | Dose | Activity (% of Imipramine) | Reference |

| Compound 4a | Tail Suspension | 10 mg/kg | ~200% | [12] |

| Compound 4b | Tail Suspension | 10 mg/kg | ~200% | [12] |

| Compound 5c | Tail Suspension | 10 mg/kg | 88.6% | [13] |

| Imipramine | Tail Suspension | 10 mg/kg | 100% (Standard) | [13] |

Experimental Protocols

The MES test is a widely used animal model to screen for drugs effective against generalized tonic-clonic seizures (grand mal epilepsy).

-

Apparatus: An electroconvulsive shock apparatus with corneal or ear-clip electrodes.

-

Animals: Mice (25-30 g) or rats (200-250 g).[14]

-

Procedure:

-

Administer the test pyrazole compound or a vehicle control to groups of animals, typically intraperitoneally (i.p.) or orally (p.o.). A standard drug like Phenytoin (25 mg/kg) is used for comparison.[14]

-

After a set pre-treatment time (e.g., 30-60 minutes), deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via the electrodes.

-

Observe the animal for the presence or absence of the tonic hind limb extension phase of the seizure.

-

The ability of the compound to abolish the tonic hind limb extension is considered a measure of anticonvulsant activity. The ED50 (the dose protecting 50% of animals) can be calculated.

-

The TST is a behavioral test used to screen for potential antidepressant drugs. It is based on the principle that an animal subjected to a short-term, inescapable stress will develop an immobile posture. Antidepressant treatments reduce the duration of this immobility.[15]

-

Apparatus: A suspension box or chamber from which the animal can be hung by its tail.

-

Animals: Mice.

-

Procedure:

-

Administer the test compound, vehicle, or a standard antidepressant (e.g., Imipramine, 10 mg/kg) to groups of mice.[11][13]

-

After a pre-treatment period (e.g., 60 minutes), suspend each mouse individually by its tail using adhesive tape, ensuring its head is about 20-25 cm from the floor.

-

Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of all movement except for minor movements necessary for balance.

-

A significant reduction in the duration of immobility compared to the vehicle-treated group indicates potential antidepressant activity.

-

Conclusion

The pyrazole scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents. Its synthetic tractability and ability to interact with a wide range of biological targets have cemented its status as a privileged structure in drug discovery. The data and protocols presented in this guide highlight the extensive and ongoing research into pyrazole derivatives as potent anti-inflammatory, anticancer, antimicrobial, and neurological agents. Future research will undoubtedly continue to unlock the therapeutic potential of this versatile heterocyclic core, leading to the development of next-generation medicines with improved efficacy and safety profiles.

References

- 1. New pyrazoline derivatives and their antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) | Semantic Scholar [semanticscholar.org]

- 3. zenodo.org [zenodo.org]

- 4. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. thaiscience.info [thaiscience.info]

- 12. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mc.minia.edu.eg [mc.minia.edu.eg]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

The Pyrazole Core: A Technical Guide to its Chemistry and Significance in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds.[2] This guide provides an in-depth exploration of pyrazole chemistry, covering its fundamental properties, key synthetic methodologies, and its profound significance in the pharmaceutical landscape. Through detailed experimental protocols, quantitative data analysis, and visual pathway modeling, this document serves as a technical resource for professionals engaged in drug discovery and development.

Core Chemistry of Pyrazole

Structure and Physicochemical Properties

The pyrazole ring is a planar, five-membered aromatic system with the molecular formula C₃H₄N₂.[1] Its aromaticity, which confers significant stability, arises from a delocalized 6π-electron system that satisfies Hückel's rule.[1][3] The ring contains two distinct nitrogen atoms: one is a pyrrole-like N1, which donates its lone pair to the aromatic sextet, and the other is a pyridine-like N2, whose lone pair resides in an sp² hybrid orbital within the plane of the ring.[1] This configuration makes pyrazole amphoteric; it can act as a weak acid by losing the N1 proton or as a weak base through the protonation of the N2 nitrogen.[1]

Table 1: Physicochemical Properties of Pyrazole

| Property | Value | Reference |

| Molecular Formula | C₃H₄N₂ | [1] |

| Molar Mass | 68.08 g/mol | |

| Melting Point | 70 °C | [4] |

| Boiling Point | 188 °C | [3] |

| Acidity (pKa of N-H) | 14.21 | [1] |

| Basicity (pKb) | 11.5 | [3][5] |

Reactivity

The electron distribution within the pyrazole ring governs its reactivity. The two electronegative nitrogen atoms reduce the electron density at the C3 and C5 positions. Consequently, the C4 position is the most electron-rich and is the primary site for electrophilic substitution reactions such as halogenation, nitration, and sulfonation.[3][4] Conversely, nucleophilic substitution is favored at the electron-deficient C3 and C5 positions, especially if a suitable leaving group is present.[1] The N1 position can be readily alkylated after deprotonation with a base.[6]

Synthesis of the Pyrazole Core

The construction of the pyrazole ring is a well-established area of organic synthesis. The most prevalent and versatile method is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction first reported by Ludwig Knorr in 1883.[2][7]

Knorr Pyrazole Synthesis

The Knorr synthesis involves the reaction of a β-diketone, β-ketoester, or a related 1,3-dicarbonyl species with hydrazine or one of its derivatives.[7][8] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[1] A significant consideration, particularly with unsymmetrical dicarbonyls, is regioselectivity, which can be influenced by the steric and electronic nature of the reactants and the reaction conditions.[1]

Comparison of Synthetic Methods

While conventional heating is standard, modern techniques like microwave irradiation and ultrasonic assistance have been shown to improve reaction times and yields.

Table 2: Comparison of Yields for Pyrazoline Synthesis Methods* Note: Pyrazolines are precursors to pyrazoles and this data illustrates the efficiency gains from modern synthetic techniques.

| Method | Temperature | Time | Yield (%) | Reference |

| Conventional | Reflux | 3-8 h | 55-75% | [9][10] |

| Microwave | 110-140 °C | 2-10 min | 79-89% | [10] |

| Ultrasonic | Ambient | 15-45 min | 72-89% | [10] |

| Grinding | Ambient | 5-15 min | 78-94% | [10] |

Detailed Experimental Protocol: Knorr Synthesis of a Pyrazolone

This protocol details the synthesis of a pyrazolone derivative from ethyl benzoylacetate and hydrazine hydrate.[7]

Materials:

-

Ethyl benzoylacetate

-

Hydrazine hydrate

-

1-Propanol

-

Glacial acetic acid

-

Water

Procedure:

-

Reaction Setup: In a 20-mL vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[7]

-

Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[7]

-

Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[7]

-

Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.[7]

-

Work-up: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture while stirring.[7]

-

Crystallization: Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate product precipitation.[7]

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel, rinse with a small amount of water, and allow it to air dry.[7]

Significance in Drug Development

The pyrazole scaffold is a key constituent in numerous approved drugs, demonstrating a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[11][12]

Case Study 1: Celecoxib (COX-2 Inhibitor)

Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[13] COX-2 is responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[14] The selectivity of Celecoxib for COX-2 over the related COX-1 isoform reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.[14] The drug's diaryl-substituted pyrazole structure is crucial for its activity, with the sulfonamide moiety binding to a specific hydrophilic pocket in the COX-2 enzyme, a key determinant of its selectivity.[13]

Case Study 2: Ruxolitinib (JAK Inhibitor)

Ruxolitinib is an anticancer agent that functions as a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2. The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors involved in hematopoiesis and immune response. Dysregulation of this pathway can lead to myeloproliferative neoplasms and inflammatory diseases. Ruxolitinib binds to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby blocking downstream gene expression and inhibiting cell proliferation.

Quantitative Biological Data

The development of pyrazole-based drugs often involves synthesizing and testing numerous analogs to optimize potency and selectivity. The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency.

Table 3: In Vitro COX-1/COX-2 Inhibitory Activity of Selected Pyrazole Derivatives

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| Celecoxib | 5.42 | 2.16 | 2.51 | |

| Compound 5f | 14.34 | 1.50 | 9.56 | |

| Compound 6f | 9.56 | 1.15 | 8.31 | |

| PYZ16 | >5.58 | 0.52 | >10.73 | [4] |

| PYZ28 | >50 | 0.26 | >192.3 | [4] |

Structure-Activity Relationships (SAR)

SAR studies are crucial for rational drug design. For the 1,5-diarylpyrazole class of COX-2 inhibitors, specific structural features are required for potent and selective activity.

-

N1-Aryl Group: A substituted phenyl ring at the N1 position is common. For COX-2 selectivity, a para-sulfonamide (-SO₂NH₂) or methylsulfone (-SO₂Me) group is critical. This moiety fits into a secondary side-pocket present in COX-2 but not COX-1.

-

C5-Aryl Group: A para-substituted phenyl ring at the C5 position, often with a methyl or fluoro group, contributes to potency.

-

C3-Substitution: Small, electron-withdrawing groups like trifluoromethyl (-CF₃) at the C3 position generally enhance inhibitory activity.

Conclusion

The pyrazole nucleus is a remarkably versatile and enduring scaffold in the field of drug discovery. Its favorable physicochemical properties, synthetic accessibility, and capacity for diverse biological interactions have cemented its status as a privileged structure. The success of blockbuster drugs like Celecoxib highlights the therapeutic potential that can be unlocked through the strategic functionalization of the pyrazole core. As medicinal chemistry continues to evolve, the rational design of novel pyrazole derivatives, guided by a deep understanding of their chemistry and structure-activity relationships, will undoubtedly continue to yield innovative therapeutic agents for a wide array of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Methyl 1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl 1H-pyrazole-4-carboxylate (CAS No: 51105-90-9), a heterocyclic building block utilized in pharmaceutical research and development. Due to the limited availability of extensive toxicological data for this specific compound, this document combines information from Safety Data Sheets (SDS), chemical databases, and studies on related pyrazole derivatives to provide the most thorough guidance possible. All procedures outlined should be performed in a designated laboratory setting by trained personnel.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 126.11 g/mol | --INVALID-LINK-- |

| Melting Point | 145-146 °C | --INVALID-LINK-- |

| Boiling Point | 271 °C | --INVALID-LINK-- |

| Density | 1.275 g/cm³ | --INVALID-LINK-- |

| Appearance | White to Almost white powder to crystal | --INVALID-LINK-- |

| Solubility | No data available | N/A |

Hazard Identification and GHS Classification

This compound is classified as hazardous. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The GHS classification is summarized below.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Acute Toxicity, Oral | 4 (50% of reports) | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 (50% of reports) | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 (50% of reports) | H332: Harmful if inhaled |

(Source: --INVALID-LINK--, based on aggregated data from ECHA C&L Inventory notifications)

Signal Word: Warning

Hazard Pictogram:

-

GHS07 (Exclamation Mark)

Toxicological Information

Specific quantitative toxicological data for this compound is largely unavailable in published literature and databases. The hazard classifications suggest that the substance is harmful and an irritant.

| Toxicity Data | Value | Species |

| LD50 Oral | No data available | N/A |

| LD50 Dermal | No data available | N/A |

| LC50 Inhalation | No data available | N/A |

Toxicological Mechanism: While the specific metabolic and toxicological pathways for this compound have not been fully elucidated, studies on other pyrazole derivatives suggest potential mechanisms of toxicity. Some 1-methyl-1H-pyrazole-5-carboxamide derivatives have been shown to cause acute mammalian toxicity through the dose-dependent inhibition of mitochondrial respiration.[1][2][3] This inhibition can lead to cytotoxicity in metabolically active cells, such as hepatocytes.[1][2][3] Furthermore, pyrazole itself can potentiate liver injury by inducing oxidative stress and activating stress-related signaling pathways like JNK and p38 MAPK, with mitochondria being critical targets.[4]

Based on these findings, a plausible, though not confirmed, toxicological pathway for pyrazole derivatives involves the disruption of mitochondrial function.

References

- 1. aksci.com [aksci.com]

- 2. research.monash.edu [research.monash.edu]

- 3. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the mitochondrial permeability transition by cyclosporin A prevents pyrazole plus lipopolysaccharide-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data of Methyl 1H-pyrazole-4-carboxylate (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 1H-pyrazole-4-carboxylate (C₅H₆N₂O₂, CAS: 51105-90-9), a key building block in the synthesis of various pharmaceutical compounds. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.62 | s (broad) | 1H | N-H |

| 8.09 | s | 2H | C3-H, C5-H |

| 3.72 | s | 3H | O-CH₃ |

Solvent: DMSO-d₆, Frequency: 400 MHz

¹³C NMR Data (Estimated)

Due to the limited availability of direct experimental ¹³C NMR data for this compound, the following chemical shifts are estimated based on the closely related analog, 1-Methyl-1H-pyrazole-4-carboxylic acid.

| Chemical Shift (δ) ppm | Assignment |

| ~163 | C=O (ester) |

| ~139 | C3, C5 |

| ~110 | C4 |

| ~52 | O-CH₃ |

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The following table lists the expected characteristic infrared absorption bands for this compound based on its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600-1450 | Medium-Strong | C=C and C=N stretch (pyrazole ring) |

| ~1250 | Strong | C-O stretch (ester) |

| Broad, ~3200 | Medium | N-H stretch |

Mass Spectrometry (MS)

A GC-MS spectrum for this compound is available in the PubChem database (CID 9793760). The fragmentation pattern is expected to show the molecular ion peak and characteristic fragments resulting from the loss of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃).

| m/z | Interpretation |

| 126 | [M]⁺ (Molecular Ion) |

| 95 | [M - OCH₃]⁺ |

| 67 | [M - COOCH₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These represent standard protocols and may be adapted based on the specific instrumentation and experimental requirements.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

¹H NMR Acquisition: A proton NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: A carbon-13 NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are often required.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: A small amount of the solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a few milligrams of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.